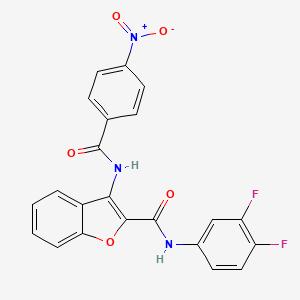
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide (NFBC) is a novel synthetic compound that has been studied for its potential applications in scientific research. NFBC is a small-molecule compound that is composed of a nitrogen-containing heterocyclic ring, a fluorine-containing aromatic ring, and a benzofuran-2-carboxamide moiety. NFBC has been found to be an effective inhibitor of several enzymes, including cyclooxygenase (COX) and phosphatidylinositol-3-kinase (PI3K).
Wirkmechanismus
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is an inhibitor of cyclooxygenase (COX) and phosphatidylinositol-3-kinase (PI3K). N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide binds to the active site of these enzymes and prevents them from carrying out their normal functions. COX is an enzyme involved in the production of prostaglandins, which are molecules involved in inflammation and pain. PI3K is an enzyme involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been found to inhibit the activities of cyclooxygenase (COX) and phosphatidylinositol-3-kinase (PI3K). Inhibition of COX activity results in the reduction of prostaglandin production, which can lead to the reduction of inflammation and pain. Inhibition of PI3K activity results in the inhibition of cell growth and differentiation, which can lead to the inhibition of cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide in laboratory experiments include its high potency and selectivity for the enzymes it targets. N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is an effective inhibitor of COX and PI3K and can be used in experiments to study the role of these enzymes in inflammation, cancer, and glucose metabolism. The main limitation of using N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide in laboratory experiments is that it is a synthetic compound and may not be available in all countries.
Zukünftige Richtungen
For research on N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide include studies on the pharmacokinetics and pharmacodynamics of N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide in vivo, as well as studies on the structure-activity relationships of N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide. In addition, further studies on the mechanism of action of N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide and its potential therapeutic applications in various diseases are needed. Other potential future directions for research on N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide include studies on its potential as a prodrug, as well as its potential use as a radiolabeled compound for imaging and therapeutic applications.
Synthesemethoden
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide can be synthesized in a two-step process. The first step involves the reaction of 3,4-difluorophenylacetic acid with 4-nitrobenzamide to form N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The second step involves the reaction of N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide with a suitable reagent such as ethyl chloroformate to form N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide-ethylester. This reaction is carried out in the presence of a catalytic amount of a suitable base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of several enzymes, including cyclooxygenase (COX) and phosphatidylinositol-3-kinase (PI3K). N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been used in studies to investigate the role of these enzymes in inflammation and cancer. N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has also been used in studies to investigate the role of PI3K in the regulation of cell growth and differentiation. In addition, N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been used in studies to investigate the role of PI3K in the regulation of glucose metabolism.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3O5/c23-16-10-7-13(11-17(16)24)25-22(29)20-19(15-3-1-2-4-18(15)32-20)26-21(28)12-5-8-14(9-6-12)27(30)31/h1-11H,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVWOBNYXDDZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

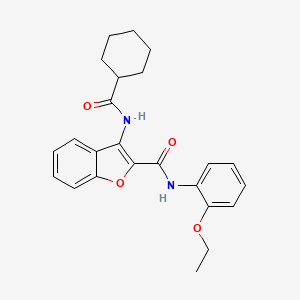
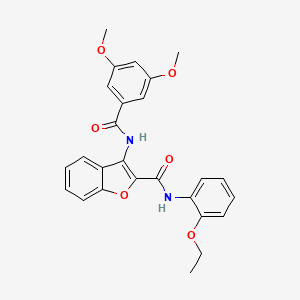
![N-{2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6490325.png)
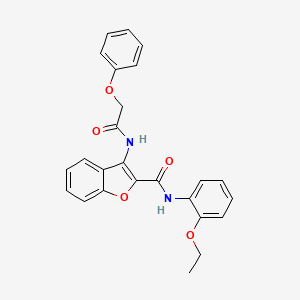
![N-(2-ethoxyphenyl)-3-[2-(3-methylphenoxy)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490336.png)


![3-(4-fluorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490361.png)
![3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490365.png)
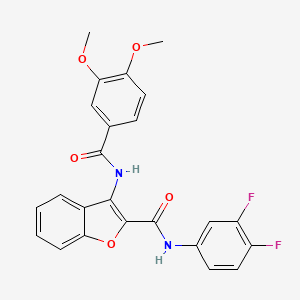
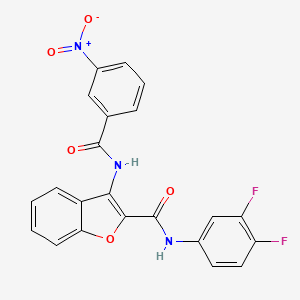
![N-(3,4-difluorophenyl)-3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6490397.png)
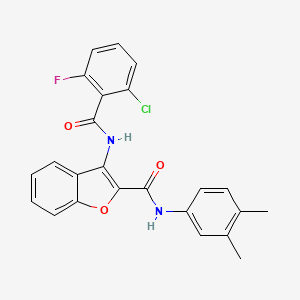
![N-(3,4-dimethylphenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6490405.png)